molecular formula C6H5BrFNO B597268 6-Amino-2-bromo-3-fluorophenol CAS No. 1257535-00-4

6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268
CAS No.: 1257535-00-4
M. Wt: 206.014
InChI Key: UCSNGLLYCWLVAT-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-3-fluorophenol is an organic compound with the molecular formula C6H5BrFNO It is a substituted phenol, characterized by the presence of amino, bromo, and fluoro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-3-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the nitration of 2-bromo-3-fluorophenol followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available phenol derivatives. The process includes halogenation, nitration, and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromo and fluoro groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

6-Amino-2-bromo-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The presence of halogen atoms enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-4-fluorophenol
  • 3-Amino-2-bromo-4-fluorophenol
  • 4-Amino-2-bromo-3-fluorophenol

Uniqueness

6-Amino-2-bromo-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups on the benzene ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

6-amino-2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSNGLLYCWLVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694131
Record name 6-Amino-2-bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-00-4
Record name 6-Amino-2-bromo-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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